Silane, (4-bromophenoxy)trimethyl-

Description

The exact mass of the compound Silane, (4-bromophenoxy)trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96824. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, (4-bromophenoxy)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-bromophenoxy)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

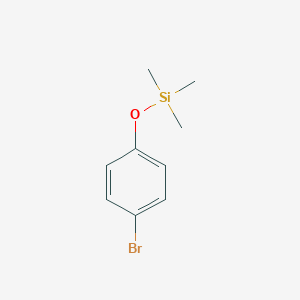

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKPTBHJWBSOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066275 | |

| Record name | (4-Bromophenoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17878-44-3 | |

| Record name | 1-Bromo-4-[(trimethylsilyl)oxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenoxy)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-bromophenoxy)trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Bromophenoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenoxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Bromophenoxy)trimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83AG4X9EPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Properties, Synthesis, and Applications

For Immediate Release

This whitepaper provides a comprehensive technical overview of (4-bromophenoxy)trimethylsilane, a versatile organosilicon compound. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its primary chemical reactions.

Introduction

(4-bromophenoxy)trimethylsilane is a silyl ether derivative of 4-bromophenol. The trimethylsilyl (TMS) group serves as a protective group for the phenolic hydroxyl, rendering it less reactive and more soluble in organic solvents. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of a molecule. The compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability under neutral conditions and the ease of its cleavage under specific acidic or fluoride-ion conditions make it an invaluable tool for synthetic chemists.

Chemical Structure and Identification

(4-bromophenoxy)trimethylsilane consists of a trimethylsilyl group (Si(CH₃)₃) linked to a 4-bromophenoxide group through an oxygen atom. This structure imparts a unique combination of stability and reactivity.

| Identifier | Value |

| IUPAC Name | (4-bromophenoxy)(trimethyl)silane[1] |

| CAS Number | 17878-44-3[1] |

| Molecular Formula | C₉H₁₃BrOSi[1] |

| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N[2] |

| Synonyms | p-Bromophenoxytrimethylsilane, 4-Bromophenyl trimethylsilyl ether, 4-Trimethylsilyloxybromobenzene[1][3] |

Physicochemical Properties

The compound is a colorless liquid at room temperature.[4] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Units | Reference |

| Molecular Weight | 245.19 | g/mol | [2] |

| Boiling Point | 122 (at 20 Torr) | °C | [5] |

| Density | 1.268 | g/mL at 25°C | [6] |

| Refractive Index (n²⁰/D) | 1.515 | [6] |

Synthesis and Experimental Protocols

The most common method for synthesizing (4-bromophenoxy)trimethylsilane is the silylation of 4-bromophenol using a suitable silylating agent. Hexamethyldisilazane (HMDS) is a widely used, efficient, and mild reagent for this transformation, often in the presence of a catalyst.

General Experimental Protocol: Silylation of 4-Bromophenol

This protocol is adapted from a general procedure for the silylation of phenols using HMDS and a solid-supported catalyst.[2]

Materials:

-

4-Bromophenol

-

Hexamethyldisilazane (HMDS)

-

NaHSO₄/SiO₂ catalyst (prepared as described in reference[2])

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile, if not solvent-free)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation: Prepare the NaHSO₄/SiO₂ catalyst as per the literature procedure, which involves impregnating silica gel with an aqueous solution of NaHSO₄ and then drying thoroughly in an oven.[2]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol (1.0 eq) and the NaHSO₄/SiO₂ catalyst (approx. 0.2 g per 5 mmol of phenol).[2]

-

Addition of Silylating Agent: To the stirred mixture, add hexamethyldisilazane (HMDS) (1.0 eq). The reaction is typically performed at room temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed. These reactions are often fast, completing within minutes to a few hours.[2]

-

Work-up: Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the solid catalyst.[2]

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure (4-bromophenoxy)trimethylsilane.[2]

Chemical Reactivity: Deprotection Pathways

The primary utility of the trimethylsilyl ether group in (4-bromophenoxy)trimethylsilane is its role as a protecting group. Its removal, or deprotection, regenerates the parent phenol and is a crucial step in synthetic sequences. This cleavage is typically accomplished under acidic conditions or by using a source of fluoride ions, exploiting the high strength of the silicon-fluorine bond.[7]

Acid-Catalyzed Cleavage

Treatment with mild protic acids (like HCl in an organic solvent) or Lewis acids rapidly cleaves the Si-O bond to yield 4-bromophenol and a silylated byproduct.

Fluoride-Mediated Cleavage

Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) are highly effective for deprotection.[3][7] The fluoride ion's high affinity for silicon drives the reaction to completion, often under very mild conditions.

Applications in Research and Development

As a protected form of 4-bromophenol, this compound is a valuable building block in organic synthesis. The bromo-substituent provides a reactive handle for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures found in many pharmaceutical agents and electronic materials. The TMS-protected hydroxyl group ensures that this site does not interfere with the coupling chemistry, and it can be deprotected in a subsequent step to reveal the phenol for further functionalization.

Safety and Handling

(4-bromophenoxy)trimethylsilane is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[4] Store in a tightly closed container in a dry, well-ventilated place.[4]

References

- 1. 4-Bromophenol, TMS derivative [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. hwpi.harvard.edu [hwpi.harvard.edu]

Synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol, a key transformation in organic synthesis for the protection of the phenolic hydroxyl group. The protection of phenols as their trimethylsilyl (TMS) ethers is a common strategy in multi-step syntheses, offering stability under various reaction conditions and facile deprotection. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow.

Introduction

The conversion of 4-bromophenol to (4-bromophenoxy)trimethylsilane is a routine but critical reaction in synthetic organic chemistry. The resulting TMS ether masks the acidic proton of the phenol, preventing unwanted side reactions and increasing the solubility of the compound in organic solvents. This guide explores common and effective methods for this transformation.

Synthetic Approaches

The silylation of 4-bromophenol can be achieved through several methods, primarily involving the reaction of the phenol with a silylating agent in the presence of a base. The most common silylating agents for this purpose are trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS).

Method 1: Using Trimethylsilyl Chloride (TMSCl) with a Base

This is a widely used and efficient method for the silylation of alcohols and phenols. The reaction proceeds via the deprotonation of the phenol by a base to form the more nucleophilic phenoxide, which then attacks the silicon atom of TMSCl, displacing the chloride ion. Common bases for this reaction include tertiary amines like triethylamine or imidazole.

Method 2: Using Hexamethyldisilazane (HMDS)

Hexamethyldisilazane is another effective silylating agent. The reaction with phenols can often be carried out neat or in the presence of a catalyst. A key advantage of using HMDS is that the only byproduct is ammonia, which is volatile and easily removed from the reaction mixture. This method can sometimes be performed without a solvent and catalyst, especially with more acidic phenols, by heating the mixture under reflux[1].

Quantitative Data Summary

The following table summarizes the quantitative data from a reported synthesis of a silyl ether of 4-bromophenol. Note that the specific example uses tert-butyldimethylsilyl chloride, a bulkier silylating agent, but the principles and high yield are relevant to the synthesis of the trimethylsilyl ether.

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenol | [2] |

| Silylating Agent | tert-Butyl(chloro)dimethylsilane | [2] |

| Base | Imidazole | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Yield | 98% | [2] |

| Product | (4-bromophenoxy)tert-butyldimethylsilane | [2] |

| Boiling Point | 67-68 °C at 0.01 mmHg | [2] |

Experimental Protocols

Protocol 1: Silylation of 4-Bromophenol with a Silyl Chloride and Imidazole

This protocol is adapted from a literature procedure for the silylation of 4-bromophenol[2]. While the original procedure uses tert-butyldimethylsilyl chloride, it can be directly adapted for trimethylsilyl chloride.

Materials:

-

4-Bromophenol

-

Trimethylsilyl chloride (TMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Water

-

60/80 Petrol (or Hexanes)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated Sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

4-Bromophenol and imidazole are dried in a desiccator over P₂O₅.

-

To a solution of 4-bromophenol (1.0 eq) and imidazole (3.4 eq) in dimethylformamide, add trimethylsilyl chloride (1.4 eq).

-

The mixture is stirred magnetically at room temperature for 48 hours.

-

Water and 60/80 petrol are then added, and after 1 hour, more water is added.

-

The phases are separated, and the aqueous phase is extracted twice with a 1:1 mixture of 60/80 petrol and diethyl ether.

-

The combined organic phases are washed successively with water, 1 M aqueous NaOH solution, water, and finally with saturated NaCl solution.

-

The organic layer is dried over anhydrous MgSO₄.

-

The solvent is removed by evaporation under reduced pressure, and the residue is distilled to yield the pure product.

Protocol 2: Silylation of Phenols with Hexamethyldisilazane (HMDS)

This is a general procedure for the silylation of phenols using HMDS, which can be adapted for 4-bromophenol[1].

Materials:

-

4-Bromophenol

-

Hexamethyldisilazane (HMDS)

Procedure:

-

A mixture of 4-bromophenol (1.0 eq) and hexamethyldisilazane (2.0 eq) is stirred under reflux for 1 hour.

-

The reaction mixture is then purified by vacuum distillation from the same flask to yield the product.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.

Caption: Experimental workflow for the synthesis of (4-bromophenoxy)trimethylsilane.

Caption: Reaction pathway using trimethylsilyl chloride and a base.

References

Physical properties and CAS number for (4-bromophenoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of (4-bromophenoxy)trimethylsilane. This compound serves as a key intermediate in organic synthesis, particularly in the formation of carbon-oxygen bonds and as a protecting group for phenols. This document outlines its chemical identity, physical characteristics, a detailed experimental protocol for its preparation, and methods for its purification and characterization. A generalized workflow for its synthesis and purification is also presented.

Chemical Identity and Physical Properties

(4-Bromophenoxy)trimethylsilane, also known as 4-bromophenol, trimethylsilyl ether, is a silyl ether derivative of 4-bromophenol. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17878-44-3[1][2] |

| Molecular Formula | C₉H₁₃BrOSi[1][2] |

| Molecular Weight | 245.19 g/mol |

| IUPAC Name | (4-bromophenoxy)(trimethyl)silane |

| Synonyms | 4-Bromophenol, TMS derivative; Silane, (4-bromophenoxy)trimethyl-; 4-Trimethylsilyloxybromobenzene; p-Bromophenoxytrimethylsilane[1] |

| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 399 K at 0.033 bar[1] |

| Density | 1.268 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.515 |

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis, purification, and characterization of (4-bromophenoxy)trimethylsilane.

Synthesis of (4-Bromophenoxy)trimethylsilane

This protocol describes the silylation of 4-bromophenol using trimethylsilyl chloride and triethylamine as a base.

Materials:

-

4-Bromophenol

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Triethylamine (NEt₃), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromophenol (1.0 eq).

-

Dissolve the 4-bromophenol in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution via syringe.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude (4-bromophenoxy)trimethylsilane is typically achieved by flash column chromatography. As silyl ethers can be sensitive to acidic conditions, care should be taken during this process.

Method:

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes).

-

Pack a chromatography column with the slurry.

-

Note: If the compound shows signs of degradation on silica, deactivate the silica gel by flushing the packed column with the eluent system containing 1-2% triethylamine before loading the sample[3].

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-bromophenoxy)trimethylsilane.

Characterization

The identity and purity of the synthesized (4-bromophenoxy)trimethylsilane can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.3 ppm) and the aromatic protons of the bromophenyl group (two doublets, ~6.8-7.4 ppm). |

| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons (~0 ppm) and the aromatic carbons (in the range of 115-155 ppm). |

| IR Spectroscopy | Characteristic peaks for Si-O-C stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (245.19 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |

Workflow and Diagrams

The general workflow for the synthesis and purification of a chemical intermediate like (4-bromophenoxy)trimethylsilane is a multi-step process that involves reaction setup, monitoring, workup, and purification.

Caption: General workflow for the synthesis and purification of (4-bromophenoxy)trimethylsilane.

References

Spectroscopic and Synthetic Profile of (4-bromophenoxy)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-bromophenoxy)trimethylsilane, a valuable intermediate in organic synthesis. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Analysis

The structural characterization of (4-bromophenoxy)trimethylsilane is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.33 | d | 2H | Ar-H (ortho to OSiMe₃) |

| ~6.75 | d | 2H | Ar-H (ortho to Br) |

| 0.29 | s | 9H | Si(CH ₃)₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C -OSiMe₃ |

| ~132.5 | C -H (ortho to Br) |

| ~121.8 | C -H (ortho to OSiMe₃) |

| ~115.9 | C -Br |

| ~0.1 | Si(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aromatic) |

| ~1585, 1485 | Strong | C=C stretch (aromatic ring) |

| ~1255 | Strong | Si-C stretch |

| ~920 | Strong | Si-O-C stretch |

| ~825 | Strong | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 244/246 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 229/231 | High | [M - CH₃]⁺ |

| 157 | Moderate | [M - Br]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of (4-bromophenoxy)trimethylsilane

A common and efficient method for the synthesis of (4-bromophenoxy)trimethylsilane involves the silylation of 4-bromophenol. Two primary reagents for this transformation are hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).

Method 1: Using Hexamethyldisilazane (HMDS)

This method is often preferred due to the formation of ammonia as the only byproduct, which is easily removed.

-

Materials: 4-bromophenol, Hexamethyldisilazane (HMDS), and a suitable catalyst (e.g., a catalytic amount of saccharin or an acidic catalyst).

-

Procedure:

-

To a solution of 4-bromophenol in a dry, aprotic solvent (such as acetonitrile or dichloromethane), add a catalytic amount of the chosen catalyst.

-

Add hexamethyldisilazane (0.5 to 1.0 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

-

Method 2: Using Trimethylsilyl Chloride (TMSCl)

This method is also widely used and involves the use of a base to neutralize the HCl byproduct.

-

Materials: 4-bromophenol, Trimethylsilyl chloride (TMSCl), a tertiary amine base (e.g., triethylamine or pyridine), and a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Procedure:

-

Dissolve 4-bromophenol in the chosen dry solvent.

-

Add the tertiary amine base (at least 1.1 equivalents) to the solution.

-

Cool the mixture in an ice bath and add trimethylsilyl chloride (at least 1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then filtered to remove the amine hydrochloride salt. The filtrate is washed with a mild aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (4-bromophenoxy)trimethylsilane.

Caption: Spectroscopic analysis workflow.

This guide provides essential spectroscopic and synthetic information for (4-bromophenoxy)trimethylsilane, serving as a valuable resource for its application in research and development.

An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silyl ethers, one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis. The strategic use of silyl ethers allows for the selective masking of alcohol reactivity, enabling complex molecular transformations on other parts of a molecule without undesired side reactions. Their ease of installation, tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

Introduction to Silyl Ethers

Silyl ethers are chemical compounds featuring a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1] In the context of protecting groups, R⁴ is the organic moiety containing the hydroxyl group to be protected, while R¹, R², and R³ are substituents on the silicon atom that modulate the steric and electronic properties of the silyl ether.[1][2] This variability allows for a broad spectrum of silyl ethers with different stabilities, providing chemists with a powerful tool for selective protection and deprotection strategies.[1]

The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby preventing it from interfering with subsequent chemical transformations that are sensitive to acidic protons or require nucleophilic attack at other sites.[3][4]

Common Silyl Ethers in Organic Synthesis

The choice of silyl ether is dictated by the specific requirements of the synthetic route, particularly the reaction conditions that the protecting group must withstand. The stability of the silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][4]

| Silyl Ether Abbreviation | Full Name | Silylating Agent |

| TMS | Trimethylsilyl | Trimethylsilyl chloride (TMSCl) |

| TES | Triethylsilyl | Triethylsilyl chloride (TESCl) |

| TBS or TBDMS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) |

| TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) |

Mechanism of Silyl Ether Formation (Protection)

The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[1][4] The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.

A widely used method is the Corey protocol, which employs imidazole as a base in a solvent like dimethylformamide (DMF).[1][5] The reaction proceeds through a pentacoordinate silicon intermediate.[6] For more sterically hindered alcohols, more reactive silylating agents such as silyl triflates (e.g., TBSOTf) are often used in combination with a non-nucleophilic hindered base like 2,6-lutidine.[1][6]

Caption: General workflow for the protection of an alcohol as a silyl ether.

Stability of Silyl Ethers

The stability of silyl ethers to various reaction conditions is a critical factor in their application. Generally, increasing the steric bulk of the substituents on the silicon atom enhances the stability of the silyl ether towards both acidic and basic hydrolysis.[1]

Relative Stability of Common Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS/TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Data sourced from Wikipedia, relative to TMS = 1.[1]

Mechanism of Silyl Ether Cleavage (Deprotection)

The removal of a silyl ether protecting group, or desilylation, is typically achieved under acidic conditions or with a source of fluoride ions.[1] The choice of deprotection method depends on the stability of the silyl ether and the compatibility of other functional groups in the molecule.

Fluoride-Mediated Deprotection: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for this reaction.[6][7] A common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF).[3][8] The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate.[1][6]

Acid-Catalyzed Deprotection: In acidic media, the oxygen atom of the silyl ether is protonated, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol. Less sterically hindered silyl ethers are more readily cleaved under acidic conditions.[1]

Caption: General mechanisms for the deprotection of silyl ethers.

Selective Deprotection Strategies

In complex molecules with multiple hydroxyl groups protected by different silyl ethers, selective deprotection is often necessary. This can be achieved by exploiting the differences in steric hindrance and electronic properties of the various silyl ethers.[1][9]

-

Acidic Conditions: Less hindered silyl groups are deprotected more rapidly. For instance, a primary TBS ether can often be cleaved in the presence of a secondary or tertiary TBS ether.[1] The order of lability is generally TMS > TES > TBS > TIPS > TBDPS.[1][6]

-

Fluoride Reagents: The rate of fluoride-mediated cleavage is also influenced by sterics. For example, a primary TES ether can be selectively removed in the presence of a primary TBS or TIPS ether.[10]

-

Specialized Reagents: A variety of reagents have been developed for highly selective deprotections. For example, HF-pyridine is often used for the removal of TBS groups.[1][5] Mildly acidic conditions, such as pyridinium p-toluenesulfonate (PPTS), can also be employed for the selective cleavage of more labile silyl ethers.[7]

Caption: A decision-making workflow for selecting a suitable silyl ether protecting group.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol is a general procedure for the protection of a primary alcohol.

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (approximately 0.5 M concentration with respect to the alcohol).

-

Addition of Silylating Agent: To the stirred solution at room temperature, add a solution of TBDMSCl (1.2 eq.) in anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether using Tetra-n-butylammonium Fluoride (TBAF)

This protocol describes a general method for the cleavage of a TBDMS ether.

-

Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) in a plastic or Teflon vessel (as fluoride can etch glass).

-

Addition of Deprotecting Agent: To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.5 eq.).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is usually rapid, often completing within 30 minutes to a few hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude alcohol can be purified by flash chromatography if necessary.

Conclusion

Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable and reliable method for the protection of hydroxyl groups.[2] Their predictable stability and the wide array of available reagents for their installation and removal allow for their strategic application in the synthesis of complex molecules.[2][9] A thorough understanding of their properties and reactivity is essential for any researcher or professional engaged in the field of organic chemistry and drug development.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Silyl_ether [chemeurope.com]

- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (4-bromophenoxy)trimethylsilane, a versatile reagent in organic synthesis. The following sections detail its properties, associated hazards, recommended procedures for safe use, and emergency protocols.

Chemical and Physical Properties

(4-bromophenoxy)trimethylsilane is a colorless liquid that is sensitive to moisture. Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17878-44-3 | [1] |

| Molecular Formula | C₉H₁₃BrOSi | [1] |

| Molecular Weight | 245.19 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 106 °C | [2][3] |

| Density | 1.268 g/mL at 25 °C | [2][3] |

| Flash Point | 207 °F (97 °C) | [2][3] |

| Refractive Index | n20/D 1.515 | [2][3] |

| Sensitivity | Moisture Sensitive | [2][3] |

Safety and Hazard Information

(4-bromophenoxy)trimethylsilane is classified as an irritant. Proper personal protective equipment (PPE) should be worn at all times when handling this chemical.

| Hazard Classification | Hazard Statement | Precautionary Statement(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |

Signal Word: Warning

Handling and Storage

Due to its moisture sensitivity, (4-bromophenoxy)trimethylsilane requires careful handling and storage to maintain its integrity and prevent hazardous situations.

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Use only in a well-ventilated area, preferably in a fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]

-

Avoid breathing vapors or mist.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep away from moisture.

-

Recommended storage temperature is 2-8°C.[3]

-

Store under an inert atmosphere.[4]

Experimental Protocols

(4-bromophenoxy)trimethylsilane is commonly used as a silylating agent to protect hydroxyl groups and as a substrate in cross-coupling reactions. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides of this type.

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol is adapted from a similar reaction and should be optimized for specific substrates.

Materials:

-

(4-bromophenoxy)trimethylsilane

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])

-

Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add (4-bromophenoxy)trimethylsilane (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw method.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow for Handling Moisture-Sensitive Reagents

Caption: Workflow for handling moisture-sensitive reagents.

Decision Tree for Chemical Spill Response

Caption: Decision tree for chemical spill response.

First Aid Measures

In case of exposure to (4-bromophenoxy)trimethylsilane, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] |

Toxicological and Ecological Information

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Environmental Hazards: Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1] Do not dispose of down the drain.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

IUPAC name and synonyms for Silane, (4-bromophenoxy)trimethyl-

This document provides a comprehensive technical overview of Silane, (4-bromophenoxy)trimethyl-, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identification

The unambiguous identification of a chemical compound is critical for research and development. The IUPAC name, along with common synonyms and key registry numbers, are provided below.

-

IUPAC Name: (4-bromophenoxy)(trimethyl)silane

| Identifier | Value | Reference |

| Synonyms | 4-(TRIMETHYLSILYLOXY)BROMOBENZENE; 4-BROMOTRIMETHYLSILOXYBENZENE; p-Bromophenoxytrimethylsilane; Trimethyl(p-bromophenoxy)silane | [1][2] |

| CAS Number | 17878-44-3 | |

| Molecular Formula | C₉H₁₃BrOSi | [1] |

| Molecular Weight | 245.19 g/mol | |

| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of (4-bromophenoxy)trimethylsilane is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical Form | Liquid | [2] |

| Color | Colorless | [2] |

| Boiling Point | 106 °C | [2] |

| Density | 1.268 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.515 | [2] |

| Purity | ≥98% | |

| Flash Point | 207 °F | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| Sensitivity | Moisture Sensitive | [2] |

Spectroscopic Data

While detailed spectra are typically provided by the supplier, the expected spectroscopic signatures for (4-bromophenoxy)trimethylsilane are outlined below based on its molecular structure. These characteristics are fundamental for quality control and reaction monitoring.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A sharp singlet at ~0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Two sets of doublets in the aromatic region (typically 6.8-7.5 ppm) for the AA'BB' system of the para-substituted benzene ring. |

| ¹³C NMR | A signal for the trimethylsilyl carbons near 0 ppm. Four distinct signals in the aromatic region due to the para-substitution pattern and the carbon attached to the bromine. |

| IR Spectroscopy | Characteristic peaks for Si-CH₃ bonds, C-O-Si stretching, aromatic C-H stretching, and aromatic C=C bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of (4-bromophenoxy)trimethylsilane.

Protocol: Synthesis by Silylation of 4-Bromophenol

This protocol describes the formation of a silyl ether from a phenol using a silylating agent and a base.

Materials:

-

4-Bromophenol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (NEt₃) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Stir bar, round-bottom flask, dropping funnel, and standard glassware for inert atmosphere techniques.

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromophenol (1 equivalent) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Add trimethylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 15 minutes. A white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure (4-bromophenoxy)trimethylsilane.

Applications in Organic Synthesis

(4-bromophenoxy)trimethylsilane serves two primary roles in modern organic synthesis:

-

Phenolic Protecting Group: The trimethylsilyl (TMS) group acts as an effective protecting group for the hydroxyl functionality of 4-bromophenol. This masking is crucial in multi-step syntheses where the acidic phenolic proton or the nucleophilic oxygen could interfere with subsequent reactions. The TMS group is readily cleaved under mild acidic or fluoride-ion conditions.

-

Substrate for Cross-Coupling Reactions: The aryl bromide moiety of the molecule is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

The stability and solubility conferred by the trimethylsilyl group make this compound an easily handled precursor for the synthesis of complex molecular architectures in pharmaceutical and material science research.[3][4]

Visualizations

The following diagrams, generated using DOT language, illustrate key workflows involving (4-bromophenoxy)trimethylsilane.

References

The Dawn of Aryloxysilanes: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research, the emergence of aryloxysilanes (ArOSiR₃) marked a significant advancement in organosilicon chemistry. These compounds, characterized by a silicon atom bonded to an aryloxy group, have garnered considerable attention due to their unique reactivity and diverse applications, particularly in organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and background of aryloxysilanes, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Discovery and Historical Background

The formal discovery and systematic study of aryloxysilanes can be traced back to the mid-20th century. A foundational paper, "Preparation and Properties of Some Aryloxysilane Compounds," published in Inorganic Chemistry in 1966, laid the groundwork for understanding the synthesis and characteristics of this class of molecules. Prior to this, the related field of arylsilanes, where an aryl group is directly bonded to silicon, had been explored, with early industrial processes developed by Rochow and Barry. However, these methods were often plagued by the production of environmentally hazardous byproducts.

The development of aryloxysilanes offered new avenues for creating silicon-containing organic molecules with distinct properties. Early research focused on fundamental synthesis routes, primarily through the reaction of chlorosilanes with phenols or sodium phenoxides. These initial studies were crucial in establishing the basic reactivity and stability of the Si-O-Ar bond.

Synthesis of Aryloxysilanes

The synthesis of aryloxysilanes can be achieved through several key methodologies, each with its own advantages and substrate scope.

From Halosilanes and Phenols

The most common and straightforward method for synthesizing aryloxysilanes involves the reaction of a halosilane (typically a chlorosilane) with a phenol in the presence of a base to neutralize the resulting hydrogen halide.

General Reaction: R₃Si-Cl + ArOH + Base → R₃Si-OAr + Base·HCl

Experimental Protocol: Synthesis of Triphenoxysilane

-

Materials: Trichlorosilane (HSiCl₃), Phenol (C₆H₅OH), Triethylamine (N(C₂H₅)₃), dry Toluene.

-

Procedure: a. A solution of phenol (3.1 equivalents) and triethylamine (3.1 equivalents) in dry toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). b. The flask is cooled in an ice bath. c. Trichlorosilane (1 equivalent) dissolved in dry toluene is added dropwise from the dropping funnel to the stirred solution. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion. e. The reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. f. The toluene is removed from the filtrate under reduced pressure. g. The crude triphenoxysilane is then purified by vacuum distillation or recrystallization.

Catalytic Methods

More recent advancements have introduced catalytic methods for the synthesis of aryloxysilanes, offering milder reaction conditions and broader functional group tolerance. These often involve transition metal catalysts.

Quantitative Data

The properties and reactivity of aryloxysilanes are influenced by the substituents on both the silicon atom and the aryl ring. The following table summarizes key quantitative data from the literature.

| Aryloxysilane Derivative | Synthesis Method | Yield (%) | Application Highlight | Reference |

| Triphenoxysilane | From Trichlorosilane and Phenol | >85 | Precursor to silicone polymers | Generic Protocol |

| 1-(4-fluorophenoxy)-2-(dimethylamino)methyltetrahydronaphthalene | Multi-step synthesis | ~60 | Anorexigenic agent | Bioorg. Med. Chem. 2006, 14, 2535 |

Table 1: Synthesis and Application Data for Selected Aryloxysilane Derivatives.

A study on 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes, which are structurally related to aryloxysilanes, demonstrated their potential as appetite suppressants. The anorexigenic activity of these compounds was quantified, providing valuable structure-activity relationship (SAR) data for drug development.

| Compound | Anorexigenic Activity (%) |

| 16 | 97.92 |

| Fluoxetine (Reference) | 76.25 |

Table 2: Anorexigenic Activity of a Lead Aryloxy Compound Compared to Fluoxetine.[1]

Experimental Workflows and Logical Relationships

The synthesis and application of aryloxysilanes can be visualized through logical workflows. The following diagrams illustrate a general synthesis pathway and a conceptual workflow for the application of aryloxysilanes in drug discovery.

Caption: General workflow for the synthesis of aryloxysilanes.

Caption: Conceptual workflow for aryloxysilanes in drug discovery.

Applications in Drug Development

The utility of aryloxysilanes in drug development stems from their ability to act as stable precursors or analogs of biologically active molecules. The aryloxy moiety can be found in various approved drugs, and the introduction of a silane group can modulate properties such as lipophilicity, metabolic stability, and bioavailability.

One notable example is the investigation of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes as conformationally rigid analogues of fluoxetine.[1] In this study, researchers synthesized a series of these compounds and evaluated their anorexigenic and antidepressant activities.[1] The results indicated that specific substitutions on the aryloxy and amine moieties led to significant anorexigenic effects, with one compound showing superior activity to the well-known drug sibutramine.[1] This highlights the potential of aryloxysilane-related structures to serve as scaffolds for the development of new therapeutic agents.

Conclusion

Aryloxysilanes have evolved from a subject of fundamental chemical curiosity to a versatile class of compounds with significant practical applications. Their straightforward synthesis, coupled with their tunable electronic and steric properties, makes them valuable building blocks in organic chemistry. For researchers in drug development, the aryloxysilane motif offers a promising scaffold for the design of novel therapeutics with improved pharmacological profiles. Further exploration into the catalytic synthesis and biological activities of aryloxysilanes is poised to uncover even more exciting applications in the future.

References

An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-bromophenoxy)trimethylsilane, a versatile chemical intermediate of significant interest in organic synthesis and drug discovery. The document details its commercial availability from various suppliers, summarizes its key physical and chemical properties, and provides representative experimental protocols for its use in common cross-coupling reactions. The information is presented to facilitate its application in research and development, particularly for professionals in the pharmaceutical and chemical industries.

Commercial Availability and Suppliers

(4-bromophenoxy)trimethylsilane is readily available from a range of chemical suppliers. The typical purity offered is around 98%. Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Number/SKU | Purity | Available Quantities |

| Sigma-Aldrich | AMBH97BA08FE | 98% | 1 g, 5 g, 25 g, 100 g |

| Apollo Scientific | 17878-44-3 | 98% | Inquire for details |

| Research Scientific | SA/348201-25G | 98% | 25 g |

| ChemicalBook | CB2356518 | Varies by supplier | Varies by supplier |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (4-bromophenoxy)trimethylsilane is crucial for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 17878-44-3 | [1][2] |

| Molecular Formula | C₉H₁₃BrOSi | [1] |

| Molecular Weight | 245.19 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥98% | [1][3] |

| IUPAC Name | (4-bromophenoxy)(trimethyl)silane | [1] |

| Synonyms | p-Bromophenoxytrimethylsilane, 4-Bromotrimethylsiloxybenzene | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

(4-bromophenoxy)trimethylsilane is a valuable building block in organic synthesis, primarily serving as an aryl halide precursor in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials. The trimethylsilyl (TMS) group can act as a protecting group for the phenolic oxygen, which can be deprotected under specific conditions if the free phenol is the desired final product.

Below are representative, generalized protocols for common cross-coupling reactions utilizing aryl bromides like (4-bromophenoxy)trimethylsilane. These protocols are based on established literature procedures for similar substrates and should be optimized for specific reaction partners.

Representative Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5]

Reaction Scheme:

Ar-Br + R-B(OR')₂ --[Pd catalyst, Base]--> Ar-R

Where Ar-Br is (4-bromophenoxy)trimethylsilane and R-B(OR')₂ is an aryl or vinyl boronic acid or ester.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-bromophenoxy)trimethylsilane (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for example, K₂CO₃ (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[6][7]

Reaction Scheme:

Ar-Br + R¹R²NH --[Pd catalyst, Base]--> Ar-NR¹R²

Where Ar-Br is (4-bromophenoxy)trimethylsilane and R¹R²NH is a primary or secondary amine.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a magnetic stir bar, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.1 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add (4-bromophenoxy)trimethylsilane (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 2-5 mL). Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (as monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: A generalized experimental workflow for cross-coupling reactions.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of (4-bromophenoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the use of (4-bromophenoxy)trimethylsilane as a substrate in Suzuki cross-coupling reactions. (4-bromophenoxy)trimethylsilane is a versatile building block, allowing for the synthesis of biaryl ethers and related structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.

A key consideration when using (4-bromophenoxy)trimethylsilane is the stability of the trimethylsilyl (TMS) ether protecting group under the basic conditions of the Suzuki reaction. While silyl ethers can be stable under certain Suzuki conditions, many standard protocols may lead to in-situ deprotection to the corresponding phenol. This document will address both possibilities, providing a protocol that aims to preserve the TMS group, as well as considering the reaction of the deprotected 4-bromophenol.

Reaction Principle

The Suzuki cross-coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocols

Based on analogous reactions with similar substrates, the following protocols are provided. It is important to note that optimization may be required for specific boronic acids and desired outcomes.

Protocol 1: Suzuki Coupling with Preservation of the Trimethylsilyl Group

This protocol is designed to be mild to favor the retention of the TMS ether. The use of a less nucleophilic base and anhydrous conditions is recommended.

Materials:

-

(4-bromophenoxy)trimethylsilane

-

Arylboronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, CsF)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-bromophenoxy)trimethylsilane (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of In-Situ Generated 4-bromophenol

Under more standard or aqueous Suzuki conditions, the TMS group is likely to be cleaved. This protocol is effectively for the Suzuki coupling of 4-bromophenol.[2]

Materials:

-

(4-bromophenoxy)trimethylsilane or 4-bromophenol

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd/C, Pd(OAc)₂)

-

Base (e.g., K₃PO₄, NaOH, Na₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF/Water)[3]

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve (4-bromophenoxy)trimethylsilane (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.) in the chosen solvent system.

-

Add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture with vigorous stirring (typically 80-100 °C).

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

After completion, cool the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting phenol product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of substrates analogous to (4-bromophenoxy)trimethylsilane, which can serve as a starting point for optimization.

Table 1: Reaction Conditions for Suzuki Coupling of 4-Bromoanisole (Analogous Substrate)

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 18 | 92 |

| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 88 |

Table 2: Reaction Conditions for Suzuki Coupling of 4-Bromophenol [2]

| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time | Yield |

| 1 | Pd on porous glass | Various | Water | 150 (Microwave) | 10 min | >90% |

Mandatory Visualizations

Suzuki Catalytic Cycle

References

Application of (4-bromophenoxy)trimethylsilane in the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(4-bromophenoxy)trimethylsilane is a versatile chemical reagent that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, which combines a silyl-protected phenol with a reactive bromide on the aromatic ring, allows for a range of chemical transformations. This document provides detailed application notes and protocols for the use of (4-bromophenoxy)trimethylsilane in the synthesis of diaryl ether-based pharmaceutical intermediates.

Introduction

The diaryl ether motif is a prevalent structural feature in a wide array of biologically active compounds, including numerous approved drugs and agrochemicals. Diaryl ethers are recognized for their chemical stability and their ability to act as a flexible yet constrained linker, which can lead to high-affinity binding to biological targets. The synthesis of unsymmetrical diaryl ethers is a key challenge in medicinal chemistry. (4-bromophenoxy)trimethylsilane is a particularly useful reagent for this purpose, as the trimethylsilyl protecting group allows for mild and selective reactions.

Key Application: Synthesis of Diaryl Ether Intermediates

A primary application of (4-bromophenoxy)trimethylsilane is in the synthesis of diaryl ethers through a fluoride-mediated coupling reaction with aryl halides. The trimethylsilyl group serves as a protecting group for the phenol, which can be deprotected in situ by a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting phenoxide then acts as a nucleophile, displacing a halide from an activated aryl or heteroaryl halide to form the diaryl ether linkage. This method is particularly advantageous as it often proceeds under mild conditions and with good to excellent yields.

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diaryl Ethers via TBAF-Mediated Coupling

This protocol is based on the general method for the coupling of substituted phenoxytrimethylsilanes with aryl halides.

Materials:

-

(4-bromophenoxy)trimethylsilane

-

Aryl halide (e.g., 4-nitrofluorobenzene, 2-chloropyridine)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aryl halide (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add (4-bromophenoxy)trimethylsilane (1.2 mmol).

-

Slowly add a 1 M solution of TBAF in THF (1.5 mL, 1.5 mmol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl ether.

Quantitative Data

The following table summarizes representative yields for the TBAF-mediated synthesis of diaryl ethers from substituted phenoxytrimethylsilanes and various aryl halides. While specific data for (4-bromophenoxy)trimethylsilane is not extensively published, these examples with similar substrates demonstrate the general efficacy of the method.

| Phenoxytrimethylsilane Derivative | Aryl Halide | Product | Yield (%) |

| Phenoxytrimethylsilane | 4-Nitrofluorobenzene | 4-Nitrodiphenyl ether | 95 |

| Phenoxytrimethylsilane | 2-Chloropyridine | 2-Phenoxypyridine | 85 |

| 4-Methylphenoxytrimethylsilane | 4-Nitrofluorobenzene | 4-Methyl-4'-nitrodiphenyl ether | 92 |

| 4-Methoxyphenoxytrimethylsilane | 2,4-Dinitrochlorobenzene | 4-Methoxy-2',4'-dinitrodiphenyl ether | 98 |

Data is representative of the TBAF-mediated coupling of silyl ethers with aryl halides and is intended for illustrative purposes.

Visualizations

Experimental Workflow for Diaryl Ether Synthesis

Caption: Workflow for the synthesis of diaryl ethers.

Proposed Mechanism of TBAF-Mediated Coupling

Caption: Mechanism of TBAF-mediated diaryl ether synthesis.

Application in Pharmaceutical Intermediate Synthesis: Targeting Bacterial Fatty Acid Synthesis